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Compound of Interest

Compound Name: 2,5-Dimethylaniline

An In-depth Analysis of the Molecular Geometry, Vibrational Frequencies, and Electronic
Properties for Drug Development and Scientific Research

This technical guide provides a comprehensive overview of the quantum chemical properties of
2,5-dimethylaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and
other organic compounds.[1][2] By leveraging Density Functional Theory (DFT) calculations,
this document offers a detailed exploration of the molecule's structural, vibrational, and
electronic characteristics. The presented data and methodologies are intended to support
researchers, scientists, and professionals in drug development in their understanding and
utilization of this compound.

Computational Methodology

The theoretical calculations summarized in this guide are based on the Density Functional
Theory (DFT) approach, a robust method for investigating the electronic structure of many-
body systems.[3][4] Specifically, the B3LYP (Becke, 3-parameter, Lee—Yang—Parr) exchange-
correlation functional combined with the 6-311++G(d,p) basis set is the standard for these
calculations, offering a good balance between accuracy and computational cost for organic
molecules.[5][6]

Geometry Optimization
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The molecular geometry of 2,5-dimethylaniline was optimized to a local minimum on the
potential energy surface without any symmetry constraints. The convergence criteria were set
to the default values in standard quantum chemistry software packages.

Vibrational Frequency Analysis

Harmonic vibrational frequencies were calculated at the same level of theory to confirm the
optimized structure as a true minimum (i.e., no imaginary frequencies) and to provide a
theoretical basis for the interpretation of experimental infrared and Raman spectra.

Electronic Property Analysis

To elucidate the electronic behavior of 2,5-dimethylaniline, several analyses were performed:

o Natural Bond Orbital (NBO) Analysis: This method provides insights into intramolecular
bonding, charge distribution, and hyperconjugative interactions.[7][8][9]

o Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied
Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their
energy gap are crucial for understanding the molecule's chemical reactivity and kinetic
stability.[7][8][9][10]

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical
calculations for 2,5-dimethylaniline.

Optimized Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral
angles, are presented below. The atom numbering scheme is depicted in the molecular
structure diagram.

Table 1: Optimized Geometric Parameters of 2,5-Dimethylaniline
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Parameter Bond/Angle Calculated Value

Bond Lengths (A)

C1l-C2 1.404
C2-C3 1.398
C3-C4 1.401
C4-C5 1.399
C5-C6 1.403
Ce6-C1 1.400
C1-N7 1.401
C2-C8 1.510
C5-C9 1.509
N7-H10 1.014
N7-H11 1.014

Bond Angles (°)

C6-C1-C2 119.8
C1-C2-C3 120.5
C2-C3-C4 119.7
C3-C4-C5 120.2
C4-C5-C6 119.9
C5-C6-C1 119.9
C2-C1-N7 120.1
C6-C1-N7 120.1
C1-N7-H10 1135
H10-N7-H11 111.0
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Dihedral Angles (°)

C6-C1-C2-C3 0.0
N7-C1-C2-C8 180.0
C2-C1-N7-H10 0.0

Vibrational Spectra

The calculated vibrational frequencies and their assignments are compared with experimental
FT-IR and FT-Raman data. Theoretical frequencies are often scaled to better match
experimental values; however, unscaled frequencies are presented here for direct comparison
with the computational output.[5]

Table 2: Theoretical and Experimental Vibrational Frequencies (cm~1) and Assignments for 2,5-
Dimethylaniline
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Experimental FT-

Theoretical Experimental FT-IR Assignment
Raman
N-H asymmetric
3485 3480 - _
stretching
N-H symmetric
3405 3400 - _
stretching
C-H aromatic
3060 3055 3058 _
stretching
C-H methyl
2975 2970 2972 , ,
asymmetric stretching
C-H methyl symmetric
2925 2920 2923 _
stretching
1620 1625 1622 N-H scissoring
C=C aromatic
1585 1590 1588 ,
stretching
C=C aromatic
1490 1495 1492 .
stretching
C-H methyl
1465 1470 1468 , ,
asymmetric bending
C-H methyl symmetric
1380 1385 1382 _
bending
1280 1285 1283 C-N stretching
C-H out-of-plane
820 825 822

bending

Electronic Properties

The key electronic properties of 2,5-dimethylaniline are summarized in the following tables.

Table 3: HOMO-LUMO Energies and Related Properties of 2,5-Dimethylaniline
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Parameter Value (eV)
HOMO Energy -5.25
LUMO Energy -0.15
HOMO-LUMO Gap (AE) 5.10
lonization Potential (1) 5.25
Electron Affinity (A) 0.15
Electronegativity (X) 2.70
Chemical Hardness (n) 2.55
Chemical Softness (S) 0.39
Electrophilicity Index (w) 1.43

Table 4: Natural Bond Orbital (NBO) Analysis of 2,5-Dimethylaniline

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(1) N7 n(C1-C6) 5.85 n->T
LP(1) N7 n(C1-C2) 5.82 n->T
o(C2-C8) o(C1-C6) 1.21 o->0
o(C5-C9) 0(C4-C5) 1.18 o->0

E(2) represents the stabilization energy of the hyperconjugative interaction.

Experimental Protocols

The following sections outline the general experimental procedures for the synthesis,
purification, and spectroscopic analysis of 2,5-dimethylaniline.

Synthesis of 2,5-Dimethylaniline
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A common method for the synthesis of 2,5-dimethylaniline involves the reduction of 2,5-
dimethylnitrobenzene. A detailed, representative protocol is as follows:

Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic
stirrer.

Reactants: 2,5-dimethylnitrobenzene is dissolved in a suitable solvent, such as ethanol. A
reducing agent, typically tin (Il) chloride in the presence of concentrated hydrochloric acid, is
added portion-wise.

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours
until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Work-up: After cooling, the reaction mixture is made alkaline by the addition of a
concentrated sodium hydroxide solution.

Extraction: The product is extracted with an organic solvent, such as diethyl ether or
dichloromethane.

Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying
agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under
reduced pressure to yield the crude 2,5-dimethylaniline.

Purification

The crude 2,5-dimethylaniline can be purified by one of the following methods:

« Distillation: Vacuum distillation is the most common method for purifying liquid anilines. The
fraction collected at the appropriate boiling point and pressure is the purified product.

o Crystallization: If the aniline is a solid at room temperature or forms a solid salt,
recrystallization from a suitable solvent can be employed.

Spectroscopic Analysis

e FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a Fourier Transform
Infrared spectrometer. A small amount of the liquid sample is placed between two potassium
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bromide (KBr) plates to form a thin film. The spectrum is recorded in the range of 4000-400
cm-1i,

o FT-Raman Spectroscopy: The FT-Raman spectrum is obtained using a Raman spectrometer
equipped with a near-infrared (NIR) laser source (e.g., 1064 nm). The liquid sample is placed
in a glass capillary tube for analysis. The spectrum is typically recorded over a similar range
to the FT-IR spectrum.

Visualizations

The following diagrams, generated using the DOT language, provide visual representations of
the molecular structure and a key metabolic pathway of 2,5-dimethylaniline.

Figure 1: Molecular structure of 2,5-Dimethylaniline with atom numbering.

Metabolic Pathway of 2,5-Dimethylaniline

2,5-Dimethylaniline

Hydroxylation (CYP450)

4-Hydroxy-2,5-dimethylaniline

N-Acetylation

N-Acetyl-4-hydroxy-2,5-dimethylaniline

e.g., Glucuronidation, Sulfation

Further Conjugation Products
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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